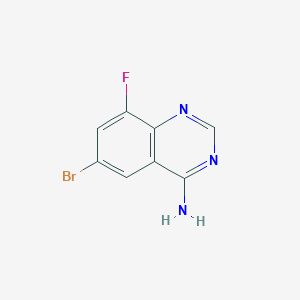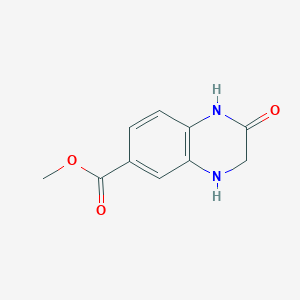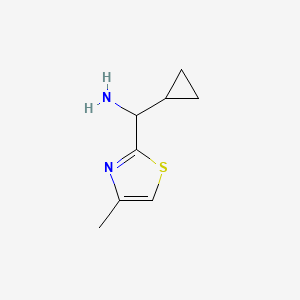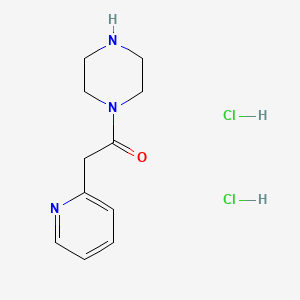
1-(哌嗪-1-基)-2-(吡啶-2-基)乙烷-1-酮二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanone bridge
科学研究应用
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride typically involves the following steps:
Formation of the Ethanone Bridge: This can be achieved by reacting 2-bromopyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Purification: The crude product is purified using recrystallization or column chromatography.
Formation of the Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced ethanone derivatives.
Substitution Products: Halogenated pyridine derivatives.
作用机制
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter pathways, potentially leading to altered neuronal signaling and therapeutic effects.
相似化合物的比较
1-(Piperazin-1-yl)-2-(pyridin-3-yl)ethan-1-one dihydrochloride: Similar structure but with the pyridine ring at the 3-position.
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one dihydrochloride: Pyridine ring at the 4-position.
Uniqueness: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is unique due to its specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain receptors, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride, highlighting its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
1240527-21-2 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC 名称 |
1-piperazin-1-yl-2-pyridin-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H |
InChI 键 |
NYYVHMLQBGGIPO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl.Cl |
规范 SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


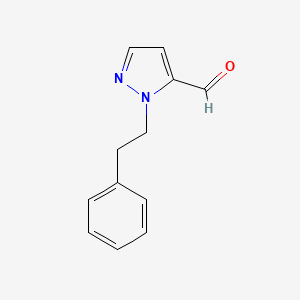
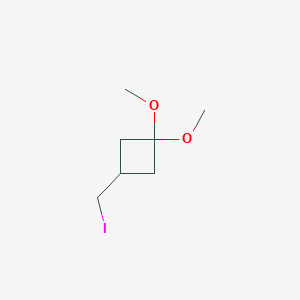
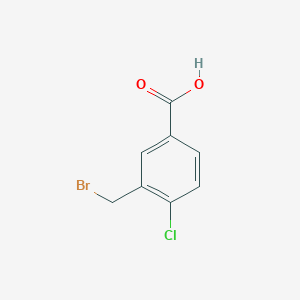

![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)
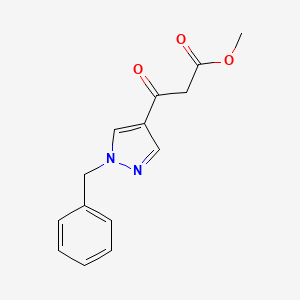
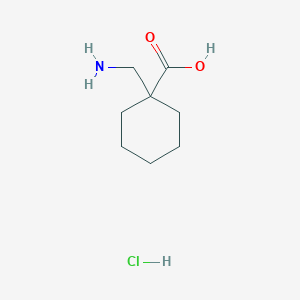
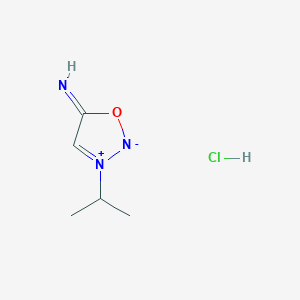
![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)

